N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methoxybenzamide
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Overview
Description
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methoxybenzamide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms
Preparation Methods
The synthesis of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methoxybenzamide typically involves the following steps:
Formation of the Thiazolopyrimidine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyrimidine ring.
Attachment of the Benzamide Group: The benzamide group is then attached to the thiazolopyrimidine ring through an amide bond formation reaction.
The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the specific synthetic route chosen. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or thiazolopyrimidine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methoxybenzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methoxybenzamide is not well understood due to the lack of extensive research. its unique structure suggests that it may interact with specific molecular targets and pathways, potentially affecting various biological processes.
Comparison with Similar Compounds
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3-methoxybenzamide can be compared with other similar compounds, such as:
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide: This compound also contains a thiazolopyrimidine ring but is linked to a quinoline ring instead of a benzamide group.
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide: Similar to the target compound but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-8-23-16-17-10(2)13(15(21)19(9)16)18-14(20)11-5-4-6-12(7-11)22-3/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYSAIBPZSDACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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